S-Ethyl 2,3-dihydroxypropanethioate
Description
S-Ethyl 2,3-dihydroxypropanethioate is a thioester derivative characterized by a hydroxy-rich propanethioate backbone with an ethyl group attached to the sulfur atom. This compound combines a thioester functional group (–SC(=O)–) with vicinal diol groups (two adjacent hydroxyl groups), making it structurally unique among organosulfur compounds. Its reactivity is influenced by the interplay of the thioester’s electrophilic sulfur and the hydroxyl groups’ nucleophilic and hydrogen-bonding capabilities.
Properties
CAS No. |
109301-26-0 |
|---|---|
Molecular Formula |
C5H10O3S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
S-ethyl 2,3-dihydroxypropanethioate |
InChI |
InChI=1S/C5H10O3S/c1-2-9-5(8)4(7)3-6/h4,6-7H,2-3H2,1H3 |
InChI Key |
RVMDPFBOGPPQAE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 2,3-dihydroxypropanethioate typically involves the reaction of ethyl mercaptan with glycidol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of ethyl mercaptan attacks the epoxide ring of glycidol, resulting in the formation of the thioester compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl 2,3-dihydroxypropanethioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thioester group can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of thiols.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
S-Ethyl 2,3-dihydroxypropanethioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S-Ethyl 2,3-dihydroxypropanethioate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the thioester group can participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on molecular features and reactivity:
Table 1: Structural and Functional Comparison
Key Differences
Organophosphorus analogs (e.g., O-ethyl S-2-dimethylaminoethyl propylphosphonothioate) exhibit phosphonothioate groups, which are associated with cholinesterase inhibition and neurotoxicity , unlike the hydroxy-thioester structure of the target compound.
Stereochemical Complexity: Ethyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate demonstrates stereospecific synthesis routes (2S,3R configuration) , suggesting that this compound may also require chiral resolution for pharmaceutical applications.
Biological Activity: Phosphonothioates (e.g., O-ethyl S-2-dimethylaminoethyl propylphosphonothioate) are often linked to acetylcholinesterase inhibition , whereas hydroxy-thioesters like the target compound may exhibit antioxidant or metal-chelating properties due to vicinal diols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
